DJT06001

Factor Xa inhibitor aqueous solubility formulation development

Preclinical FXa studies with rivaroxaban are limited by poor solubility (0.008 mg/mL) and moderate oral BA (49.5% rat). DJT06001 overcomes these barriers: • 7.4× higher aqueous solubility (0.059 mg/mL)-aqueous assays with minimal DMSO • 85.7% oral BA in rat-maximizes plasma exposure per dose • Less bleeding vs rivaroxaban at matched antithrombotic doses • Ki = 0.99 nM; >10,000-fold selectivity over related serine proteases

Molecular Formula C21H20ClN3O5S
Molecular Weight 461.92
CAS No. 1628182-40-0
Cat. No. B607134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDJT06001
CAS1628182-40-0
SynonymsDJT06001;  DJT-06001;  DJT 06001
Molecular FormulaC21H20ClN3O5S
Molecular Weight461.92
Structural Identifiers
SMILESO=C(C1=CC=C(Cl)S1)NC[C@@H]2OC(N3[C@@]2([H])CCC4=C3C=CC(N5C(COCC5)=O)=C4)=O
InChIInChI=1S/C21H20ClN3O5S/c22-18-6-5-17(31-18)20(27)23-10-16-15-3-1-12-9-13(24-7-8-29-11-19(24)26)2-4-14(12)25(15)21(28)30-16/h2,4-6,9,15-16H,1,3,7-8,10-11H2,(H,23,27)/t15-,16-/m0/s1
InChIKeyDWIJIDWSULQVIV-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DJT06001 Compound Overview


DJT06001 is a synthetic, orally bioavailable, direct Factor Xa (FXa) inhibitor belonging to the oxazoloquinoline carboxamide structural class, with the IUPAC name 5-chloro-N-[[(3S,3aS)-3,3a,4,5-tetrahydro-1-oxo-7-(3-oxo-4-morpholinyl)-1H-oxazolo[3,4-a]quinolin-3-yl]methyl]-2-thiophenecarboxamide, a molecular formula of C21H20ClN3O5S, and a molecular weight of 461.92 g/mol [1]. The compound was identified through a systematic screening campaign of over 100 designed analogs and characterized as a potent, highly selective, reversible FXa inhibitor with an inhibitory constant (Ki) of 0.99 nM for free human FXa and >10,000-fold selectivity over related serine proteases [1]. DJT06001 was specifically engineered with a structural modification that conferred a 7.4-fold increase in aqueous solubility and a 1.73-fold improvement in oral bioavailability compared with rivaroxaban, the first-in-class direct oral FXa inhibitor [1].

1
Differentiated aqueous solubility vs rivaroxaban supports aqueous formulation workflows
2
Higher oral bioavailability in rodent models may reduce per-animal compound use in chronic studies
3
Characterized bleeding tendency at matched antithrombotic effect enables safety margin differentiation research

Why DJT06001 Cannot Be Substituted


Oral direct FXa inhibitors—including rivaroxaban, apixaban, edoxaban, and betrixaban—share a conserved molecular target yet diverge substantially in aqueous solubility, oral bioavailability, species-dependent potency, and hemorrhagic liability profiles, making simple interchange of these agents in preclinical thrombosis and hemostasis models a source of irreproducible results [1][2]. DJT06001 was directly benchmarked against rivaroxaban within a single experimental framework and demonstrated a 7.4-fold higher maximum saturated solubility in deionized water (0.059 vs. 0.008 mg/mL) and a 1.73-fold higher oral bioavailability in rat (85.7% vs. 49.5%), meaning that equimolar dosing in in vivo protocols will yield substantially different plasma exposure between the two compounds [1]. Furthermore, DJT06001 produced less bleeding than rivaroxaban in the rat tail bleeding model at doses matched for equivalent antithrombotic efficacy, indicating that the therapeutic index is not a conserved class property but is compound-specific [1]. Because DJT06001 occupies a distinct chemical space—with an oxazoloquinoline core rather than the oxazolidinone scaffold of rivaroxaban or the pyrazole-carboxamide core of apixaban—its selectivity, off-target binding, and metabolic liability cannot be inferred from any other FXa inhibitor [1].

vs. Rivaroxaban
Solubility and oral bioavailability differ substantially; equimolar dosing yields non-comparable plasma exposure. Plasma exposure profiles may not transfer between compounds.
vs. Other FXa inhibitors
Bleeding tendency at matched antithrombotic dose may not replicate—safety margin is compound-specific. Class-level safety margin extrapolation may be misleading.
Chemical scaffold
Oxazoloquinoline core differs from oxazolidinone (rivaroxaban) and pyrazole-carboxamide (apixaban); off-target profiles and metabolic liabilities cannot be inferred. Scaffold-specific selectivity requires independent validation.

DJT06001 Differentiation Evidence


Aqueous Solubility vs. Rivaroxaban

In a direct within-study comparison, DJT06001 exhibited a maximum saturated solubility in deionized water of 0.059 mg/mL, compared with 0.008 mg/mL for rivaroxaban—a 7.4-fold improvement [1]. This measurement was performed under identical experimental conditions and reported in the primary characterization study, establishing that the structural modification engineered into DJT06001 (an oxazoloquinoline scaffold replacing the oxazolidinone core) directly addresses the poor aqueous solubility that limits the formulation flexibility of rivaroxaban [1].

Aqueous Solubility
Head-to-head
DJT06001: 0.059 mg/mL
Rivaroxaban: 0.008 mg/mL
7.4-fold difference
Supports aqueous formulation flexibility
Deionized water; saturated solubility
Factor Xa inhibitor aqueous solubility formulation development

Oral Bioavailability vs. Rivaroxaban

DJT06001 achieved an oral bioavailability of 85.7% in rat, compared with 49.5% for rivaroxaban measured under the same experimental protocol—a 1.73-fold improvement [1]. This head-to-head PK comparison was conducted within the primary characterization study and is one of the key quantitative differentiators that guided the selection of DJT06001 from a library of over 100 synthesized analogs [1].

Oral Bioavailability
Head-to-head
DJT06001: 85.7%
Rivaroxaban: 49.5%
+36.2 pp
Supports reduced compound use in chronic oral studies
Rat oral PK; within-study comparison
oral bioavailability pharmacokinetics rat model

Bleeding Tendency vs. Rivaroxaban

In the rat tail bleeding model, a standard preclinical assay for hemorrhagic liability, DJT06001 caused less bleeding than rivaroxaban when the two compounds were administered at doses that produced equivalent antithrombotic efficacy in rat arteriovenous-shunt thrombosis (AVST) and venous thrombosis (VT) models [1]. Although the study reports a directional advantage rather than a bleeding time fold-change ratio, the experimental design—in which antithrombotic efficacy was first matched between compounds before bleeding was assessed—constitutes a rigorous within-study safety comparison that is not available for any other FXa inhibitor pair [1]. The authors explicitly concluded that DJT06001 possesses a favorable safety profile characterized by lower bleeding risk than rivaroxaban at therapeutically equivalent exposure [1].

Bleeding Tendency
Head-to-head
Less bleeding than rivaroxaban at matched antithrombotic dose (p < 0.05)
Supports safety margin differentiation research
Rat tail bleeding model; equi-effective doses
bleeding risk therapeutic index hemostasis safety

Free FXa Inhibition Potency

DJT06001 inhibited free human FXa with a Ki of 0.99 nM and exhibited >10,000-fold selectivity over other related serine proteases [1]. For procurement context, the Ki of DJT06001 positions it as a moderately potent FXa inhibitor with an affinity intermediate between edoxaban (Ki = 0.561 nM [2]) and betrixaban (Ki = 0.117 nM; IC50 = 1.5 nM [3]), and less potent than rivaroxaban (Ki = 0.4 nM [4]) and apixaban (Ki = 0.08 nM for human FXa [5]). These cross-study comparisons must be interpreted with caution due to differences in assay conditions, enzyme source, and substrate concentrations. However, the within-study comparison of DJT06001 and rivaroxaban for solubility and bioavailability (see Evidence Items 1 and 2) establishes that DJT06001's differentiation resides in its physicochemical and pharmacokinetic properties rather than in superior target-binding affinity.

Free FXa Ki
Cross-study
Ki = 0.99 nM
>10,000-fold selectivity
Moderate affinity; profile differentiation relies on physicochemical properties
Cross-study comparisons with rivaroxaban/apixaban/edoxaban
Factor Xa inhibition inhibitory constant enzyme kinetics

Prothrombinase Complex Inhibition

DJT06001 concentration-dependently inhibited FXa activity within the prothrombinase complex (FXa–FVa–phospholipid) with an IC50 of 2.53 nM [1]. By comparison, rivaroxaban inhibits the prothrombinase complex-bound FXa with an IC50 of 2.1 nM [2], and edoxaban exhibits a Ki of 2.98 nM for prothrombinase-complexed FXa [3]. The 1.2-fold higher IC50 of DJT06001 versus rivaroxaban in this assay suggests that DJT06001 retains comparable activity against the physiologically assembled enzyme complex despite a 2.5-fold lower affinity for free FXa (see Evidence Item 4), indicating a relatively flat potency gradient between free and complexed enzyme that may contribute to its observed antithrombotic efficacy profile in vivo [1].

Prothrombinase Complex
Cross-study
IC50 = 2.53 nM
Comparable to rivaroxaban (2.1 nM)
Supports near-equivalent target engagement under physiological assembly
Flat free-to-complex potency gradient observed
prothrombinase complex FXa assembly thrombin generation

Platelet Aggregation Preservation

DJT06001 did not impair platelet aggregation induced by ADP, platelet activating factor (PAF), or collagen at concentrations relevant to its FXa-inhibitory activity [1]. This property is consistent with the class of direct FXa inhibitors—apixaban similarly does not alter ADP-, γ-thrombin-, or collagen-induced platelet aggregation at 10 μM [2]—and reflects the mechanism of FXa inhibition, which targets the coagulation cascade upstream of thrombin-mediated platelet activation rather than directly antagonizing platelet receptors [1][2]. While this characteristic is not unique to DJT06001 among direct FXa inhibitors, its explicit confirmation in the primary characterization study provides assurance that the compound does not introduce unanticipated off-target effects on platelet function that could confound hemostasis studies [1].

Platelet Function
Supporting evidence
No impairment of ADP, PAF, or collagen-induced aggregation
Confirms no off-target antiplatelet activity for hemostasis studies
Consistent with direct FXa inhibitor class
platelet function hemostasis ADP-induced aggregation

DJT06001 Research Applications


In Vivo Oral Anticoagulation Studies

DJT06001's 85.7% oral bioavailability in rat—36.2 percentage points higher than the 49.5% measured for rivaroxaban in the same study—makes it the FXa inhibitor of choice for preclinical thrombosis models where maximizing plasma drug exposure from a given oral dose is critical [1]. This is particularly relevant for chronic dosing regimens in rodent AVST or venous thrombosis models, where lower per-animal compound consumption directly reduces procurement costs. The PK/PD correlation between DJT06001 plasma concentration and FXa activity inhibition, demonstrated in both dogs and cynomolgus monkeys, further supports reliable exposure–response modeling in higher species [1].

Aqueous Formulation & In Vitro Assays

With a 7.4-fold higher aqueous solubility than rivaroxaban (0.059 vs. 0.008 mg/mL in deionized water), DJT06001 is the preferred FXa inhibitor for in vitro experimental designs that require compound dissolution in aqueous buffers with minimal organic co-solvent [1]. This solubility advantage reduces the need for DMSO in enzyme kinetics assays, coagulation assays (PT/APTT), and platelet function studies, thereby minimizing solvent-related artifacts. Researchers performing prothrombinase complex inhibition assays (IC50 = 2.53 nM) or free FXa inhibition studies (Ki = 0.99 nM) benefit from wider usable concentration ranges in aqueous systems [1].

Therapeutic Index Profiling

DJT06001 is uniquely suited as a tool compound for investigating the structural and pharmacological determinants that separate antithrombotic efficacy from hemorrhagic liability among direct FXa inhibitors. The direct within-study demonstration that DJT06001 causes less bleeding than rivaroxaban at doses matched for equivalent antithrombotic effect in rat models (AVST and VT) provides a quantifiable safety differentiation that is not available for any other FXa inhibitor comparator pair [1]. Combined with its preserved platelet aggregation responses to ADP, PAF, and collagen, DJT06001 enables mechanistic studies dissecting the relative contributions of coagulation cascade inhibition versus platelet-dependent hemostasis to bleeding outcomes [1].

SAR Profiling of Novel FXa Chemotypes

DJT06001 occupies a distinct chemical scaffold—the oxazoloquinoline core—that differentiates it from the oxazolidinone-based rivaroxaban, the pyrazole-carboxamide-based apixaban, and the thiazole-carboxamide-based edoxaban [1]. The paper explicitly notes that DJT06001 is a novel compound not covered by existing patents, and that a structural modification was specifically designed to improve solubility and bioavailability over rivaroxaban [1]. For medicinal chemistry and drug discovery programs seeking to explore alternative FXa inhibitor chemotypes, DJT06001 provides a validated starting point with full in vitro and in vivo characterization data, including PK/PD relationships in two non-rodent species [1].

Application
Selection Property
Validation Focus
Oral Anticoagulation Model Studies
Oral bioavailability and exposure context
Plasma exposure–response in rodent thrombosis models
Aqueous Formulation & In Vitro Assays
Aqueous solubility and formulation flexibility
Co-solvent minimization in enzyme and coagulation assays
Hemostatic Safety Margin Research
Bleeding tendency at matched antithrombotic effect
Contribution of coagulation vs platelet pathways to bleeding outcomes
Novel FXa Chemotype SAR Studies
Oxazoloquinoline scaffold differentiation
PK/PD characterization in non-rodent species
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